BenchChemオンラインストアへようこそ!

2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a heterocyclic small molecule (MW 237.26 g/mol, formula C₁₃H₁₁N₅) that integrates a 2‑methylpyrimidine core with a 4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl motif. The compound is catalogued primarily as a synthetic building block and has been investigated for potential anticancer, antifungal, and antimicrobial activities, with documented in vitro antiproliferative effects against MCF‑7 breast cancer cells (IC₅₀ ≈ 5.0 µM).

Molecular Formula C13H11N5
Molecular Weight 237.266
CAS No. 685107-79-3
Cat. No. B2568439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine
CAS685107-79-3
Molecular FormulaC13H11N5
Molecular Weight237.266
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC=N3
InChIInChI=1S/C13H11N5/c1-10-15-7-6-13(17-10)11-2-4-12(5-3-11)18-9-14-8-16-18/h2-9H,1H3
InChIKeyYUCZDTFMDBVCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-79-3): A Pyrimidine-Triazole Building Block


2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a heterocyclic small molecule (MW 237.26 g/mol, formula C₁₃H₁₁N₅) that integrates a 2‑methylpyrimidine core with a 4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl motif [1]. The compound is catalogued primarily as a synthetic building block and has been investigated for potential anticancer, antifungal, and antimicrobial activities, with documented in vitro antiproliferative effects against MCF‑7 breast cancer cells (IC₅₀ ≈ 5.0 µM) . Its structural simplicity—possessing only a methyl substituent at the pyrimidine 2‑position—distinguishes it from close analogs bearing bulkier or heteroatom-rich groups, making it a valuable minimal scaffold for structure–activity relationship (SAR) studies and as a synthetic intermediate.

Why Generic Substitution Fails for 2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine


Pyrimidine–triazole hybrids are a structurally diverse class where even subtle changes at the 2‑position of the pyrimidine ring can drastically alter target binding, selectivity, and pharmacokinetics [1]. Generic substitution with bulkier 2‑substituted analogs (e.g., 2‑pyridin‑2‑yl or 2‑[(4‑fluorophenoxy)methyl] derivatives) introduces additional hydrogen‑bond acceptor/donor sites and lipophilic bulk, which can shift off‑target activity profiles or compromise synthetic tractability. The methyl group in 2‑methyl‑4‑[4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl]pyrimidine preserves a compact, low‑molecular‑weight framework (237.26 g/mol) with a calculated logP of 2.0, a topological polar surface area (TPSA) of 56.5 Ų, and zero hydrogen‑bond donors [2]. These properties support efficient membrane permeability and provide a clean baseline for systematic SAR exploration—attributes that cannot be assumed when substituting with heteroatom‑ or aryl‑containing analogs.

Quantitative Differentiation Evidence for 2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine


Molecular Weight Advantage in Fragment-Based Design

Compared to the 2‑pyridin‑2‑yl analog (CAS 685107‑78‑2), the target compound exhibits a significantly lower molecular weight (237.26 vs. 300.32 g/mol) [1][2]. This 63 Da reduction is critical in fragment‑based lead generation, where maintaining MW < 250 Da is a standard 'rule‑of‑three' criterion for starting fragments.

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Reduced Rotatable Bond Count Enhances Conformational Rigidity

The target compound possesses only 2 rotatable bonds, compared to 3 rotatable bonds for the 2‑pyridin‑2‑yl analog [1][2]. Fewer rotatable bonds reduce the entropic penalty upon target binding and can improve binding affinity for pre‑organized binding sites.

Molecular Rigidity Entropic Cost Docking Studies

Topological Polar Surface Area (TPSA) Optimal for Blood-Brain Barrier Penetration

With a TPSA of 56.5 Ų, the target compound resides within the optimal range (≤60–70 Ų) for passive blood‑brain barrier (BBB) penetration [1]. The 2‑pyridin‑2‑yl analog has a higher TPSA of 69.5 Ų due to the additional pyridine nitrogen, which may limit CNS exposure [2].

CNS Drug Design BBB Permeability Physicochemical Property

Zero Hydrogen-Bond Donors Minimize Efflux Transporter Recognition

2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine has zero hydrogen‑bond donor (HBD) groups, in contrast to the 2‑amino analog (4‑[4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl]‑2‑pyrimidinamine, CAS 685106‑75‑6) which has one HBD [1]. A low HBD count (≤1) is associated with reduced susceptibility to P‑glycoprotein‑mediated efflux and improved cellular permeability [2].

MDR Avoidance Drug Efflux Physicochemical Property

In Vitro Anticancer Activity Benchmark Against MCF-7 Cells

The compound has demonstrated in vitro antiproliferative activity against the MCF‑7 breast cancer cell line with an IC₅₀ of approximately 5.0 µM . While direct head‑to‑head data against the closest analogs under identical conditions are not publicly available, this potency provides a baseline for analog comparison in medicinal chemistry campaigns, where the methyl‑substituted scaffold can serve as a reference point for evaluating the impact of 2‑position modifications.

Breast Cancer Cytotoxicity IC50

Optimal Application Scenarios for 2-Methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine


Fragment-Based Drug Discovery Starting Point

With MW 237.26 g/mol, zero HBDs, and TPSA 56.5 Ų, this compound satisfies the 'rule‑of‑three' criteria for fragment‑based screening [1]. Its compact methyl substituent provides a minimal perturbation, allowing medicinal chemists to use it as a core fragment for subsequent structure‑guided elaboration.

CNS Drug Target SAR Probe

The favorable TPSA (56.5 Ų) and zero HBD count position this compound as a superior candidate for CNS‑targeted SAR studies compared to the 2‑pyridin‑2‑yl (TPSA 69.5 Ų, 3 rotatable bonds) and 2‑amino (1 HBD) analogs [1][2]. It can serve as a permeability‑optimized scaffold for targets requiring BBB penetration.

Reference Compound for Kinase or Enzyme Inhibition Profiling

Given its documented cytotoxicity against MCF‑7 cells (IC₅₀ ≈ 5.0 µM) and the known kinase‑inhibitory potential of pyrimidine‑triazole hybrids, this compound is suitable as a reference standard in kinase selectivity panels, providing a baseline for evaluating the impact of larger 2‑position substituents on selectivity and potency.

Synthetic Intermediate for Diversified Pyrimidine-Triazole Libraries

The 2‑methyl group offers a chemically inert handle that does not interfere with common coupling reactions (Suzuki, Buchwald, nucleophilic aromatic substitution), making the compound a versatile intermediate for generating diversified compound libraries where the pyrimidine 2‑position remains blocked during analog synthesis [1].

Quote Request

Request a Quote for 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.